An In-depth Technical Guide to 4-formylphenyl 3-nitrobenzenesulfonate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-formylphenyl 3-nitrobenzenesulfonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-formylphenyl 3-nitrobenzenesulfonate, a molecule of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. We will delve into its predicted physicochemical properties, a detailed proposed synthesis protocol, expected reactivity, and potential applications, particularly within the realm of drug discovery. This guide is intended to serve as a foundational resource for researchers considering the use of this compound in their work.
Introduction and Molecular Overview
4-formylphenyl 3-nitrobenzenesulfonate is an organic compound featuring a sulfonate ester linkage between a 4-formylphenol and a 3-nitrobenzenesulfonyl moiety. This unique combination of functional groups—an aldehyde, a nitroaromatic system, and a sulfonate ester—renders it a versatile, albeit not widely studied, chemical entity.
The aldehyde group provides a reactive handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, making it a valuable building block in organic synthesis. The 3-nitrobenzenesulfonate portion of the molecule is a strong electron-withdrawing group and a good leaving group, influencing the compound's overall electronic properties and reactivity. The sulfonyl functional group is a common motif in medicinal chemistry, known to improve properties such as solubility and metabolic stability.[1]
Chemical Structure
The structure of 4-formylphenyl 3-nitrobenzenesulfonate is characterized by the key functional groups mentioned above.
Figure 1: Chemical structure of 4-formylphenyl 3-nitrobenzenesulfonate.
Physicochemical Properties
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₁₃H₉NO₆S | Based on structure |
| Molecular Weight | 307.28 g/mol | [2] |
| Appearance | Likely a solid at room temperature | [3] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | [3] |
| Solubility | Predicted to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | [3] |
Synthesis
A definitive, peer-reviewed synthesis protocol for 4-formylphenyl 3-nitrobenzenesulfonate is not published. However, a reliable synthetic route can be proposed based on the well-established Schotten-Baumann reaction conditions for forming sulfonate esters from phenols and sulfonyl chlorides. The following protocol is adapted from the synthesis of the closely related 4-formylphenyl benzenesulfonate.[3][4]
Proposed Reaction Scheme
Figure 2: Proposed synthesis of 4-formylphenyl 3-nitrobenzenesulfonate.
Detailed Experimental Protocol
Materials:
-
4-Hydroxybenzaldehyde
-
3-Nitrobenzenesulfonyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture in an ice bath to 0 °C.[4]
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3][4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-formylphenyl 3-nitrobenzenesulfonate.[3][4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Water can hydrolyze the sulfonyl chloride, reducing the yield of the desired ester.
-
Base (Pyridine/Triethylamine): Acts as a nucleophilic catalyst and an acid scavenger, deprotonating the phenolic hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide and neutralizing the HCl byproduct of the reaction.[4]
-
Controlled Addition at 0 °C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and minimize the formation of byproducts.[4]
-
Aqueous Workup: The acid wash removes any remaining base (pyridine or triethylamine). The bicarbonate wash removes any unreacted 3-nitrobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride). The brine wash helps to remove water from the organic layer.
Chemical Reactivity and Potential Applications
The reactivity of 4-formylphenyl 3-nitrobenzenesulfonate is dictated by its three primary functional groups.
Reactivity of the Aldehyde Group
The aldehyde functionality is a versatile synthetic handle. It can undergo:
-
Nucleophilic addition reactions: Formation of acetals, cyanohydrins, and addition of organometallic reagents.
-
Reductive amination: To form secondary or tertiary amines, a key reaction in the synthesis of many pharmaceutical compounds.
-
Wittig and related olefination reactions: To form alkenes.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding benzyl alcohol.
Reactivity of the Nitrobenzenesulfonate Group
-
Leaving Group Potential: The 3-nitrobenzenesulfonate is a good leaving group, making the ester susceptible to nucleophilic substitution at the sulfur atom, though this is less common than reactions at the aldehyde.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This opens up another avenue for derivatization.
-
Influence on Aromatic Ring: The nitro and sulfonate groups are strongly deactivating and meta-directing for any further electrophilic aromatic substitution on that ring.
Potential Applications in Drug Development
While there are no specific documented applications for 4-formylphenyl 3-nitrobenzenesulfonate, its structure suggests potential utility in several areas of drug discovery:
-
Scaffold for Library Synthesis: The reactive aldehyde group makes it an excellent starting point for creating a library of diverse compounds for high-throughput screening.
-
Covalent Inhibitors: The aldehyde can potentially form covalent bonds with nucleophilic residues (like cysteine or lysine) in protein active sites.
-
Pro-drug Strategies: The sulfonate ester could be designed to be cleaved in vivo, releasing an active pharmacological agent.
-
Modulation of Physicochemical Properties: The sulfonate group is known to increase water solubility, a desirable trait for many drug candidates.[1] Aryl O-sulfamates, a related class of compounds, have been extensively explored in oncology and women's health, highlighting the potential of the sulfonate pharmacophore.[5]
Safety and Handling
Specific toxicological data for 4-formylphenyl 3-nitrobenzenesulfonate are not available. However, based on the hazards associated with its precursors and related compounds, it should be handled with care.[6]
-
General Handling: Use only in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear impervious gloves, protective clothing, and safety goggles or a face shield.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.[6][8]
Predicted Spectral Properties
No experimental spectra are available. The following are predictions based on the functional groups present.
-
¹H NMR: Expect signals in the aromatic region (approx. 7.0-9.0 ppm), with distinct patterns for the two differently substituted benzene rings. A singlet for the aldehyde proton would be expected at a downfield chemical shift (approx. 9.5-10.5 ppm).
-
¹³C NMR: Expect signals for the aldehyde carbon (~190 ppm), and multiple signals in the aromatic region (~120-150 ppm).[9]
-
IR Spectroscopy: Look for characteristic absorption bands for:
-
C=O stretch of the aldehyde (around 1700 cm⁻¹)
-
S=O stretch of the sulfonate (around 1350 and 1175 cm⁻¹)
-
N-O stretch of the nitro group (around 1530 and 1350 cm⁻¹)
-
C-H stretch of the aldehyde (two weak bands around 2850 and 2750 cm⁻¹)[10]
-
Conclusion
4-formylphenyl 3-nitrobenzenesulfonate is a compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its combination of a reactive aldehyde, a nitroaromatic system, and a sulfonate ester group offers multiple avenues for chemical modification. While specific experimental data on its properties and reactivity are currently lacking, this guide provides a solid foundation based on established chemical principles and data from analogous structures. The detailed synthetic protocol and discussion of its potential applications should empower researchers to explore the utility of this versatile molecule in their own discovery programs. As with any chemical for which full characterization is not available, appropriate caution and validation are essential during its synthesis and use.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2132333, 4-Formylphenyl 3-nitrobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3906961, 3-Nitrobenzenesulfonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 571647, N-(4-Methylphenyl)-3-nitrobenzenesulfonamide. Retrieved from [Link]
- Gao, J., Pan, X., Liu, J., Lai, J., Chang, L., & Yuan, G. (2015). Supporting Information: Iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols under mild conditions. The Royal Society of Chemistry.
- Suchetan, P. A., et al. (2014). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o191.
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ResearchGate. (2015). FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-NITROBENZENESULFONIC ACID, SODIUM SALT. Retrieved from [Link]
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MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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The Good Scents Company. (n.d.). sodium m-nitrobenzenesulfonate. Retrieved from [Link]
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- Potter, B. V. L. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7634-7658.
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